

discovery and history of long-chain phosphatidylcholines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2-Didocos-13-enoyl phosphatidylcholine*

Cat. No.: B145845

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Long-Chain Phosphatidylcholines

Introduction

Phosphatidylcholines (PC) are a class of phospholipids that represent a fundamental component of biological membranes in most animal and plant cells.^{[1][2]} These amphipathic molecules, possessing a hydrophilic choline headgroup and a hydrophobic tail of two fatty acids linked to a glycerol backbone, are critical for maintaining the structural integrity and fluidity of cell membranes.^{[1][3]} The term "long-chain" typically refers to the fatty acid constituents, which can vary significantly in length and degree of saturation. This variation is crucial, as the fatty acid composition dictates the physical properties of the membrane and serves as a reservoir for biologically active molecules.^[4] This guide provides a comprehensive overview of the historical discovery, biosynthetic pathways, signaling roles, and analytical methodologies related to long-chain phosphatidylcholines for researchers, scientists, and drug development professionals.

Historical Discovery and Characterization


The journey to understanding phosphatidylcholines began in the mid-19th century, marking a pivotal moment in the study of brain and tissue chemistry.^{[1][5]}

- 1846-1847: The Discovery of "Lecithin": French chemist and pharmacist Théodore Nicolas Gobley was the first to isolate a phosphorus-containing lipid from egg yolk.^{[5][6]} He named

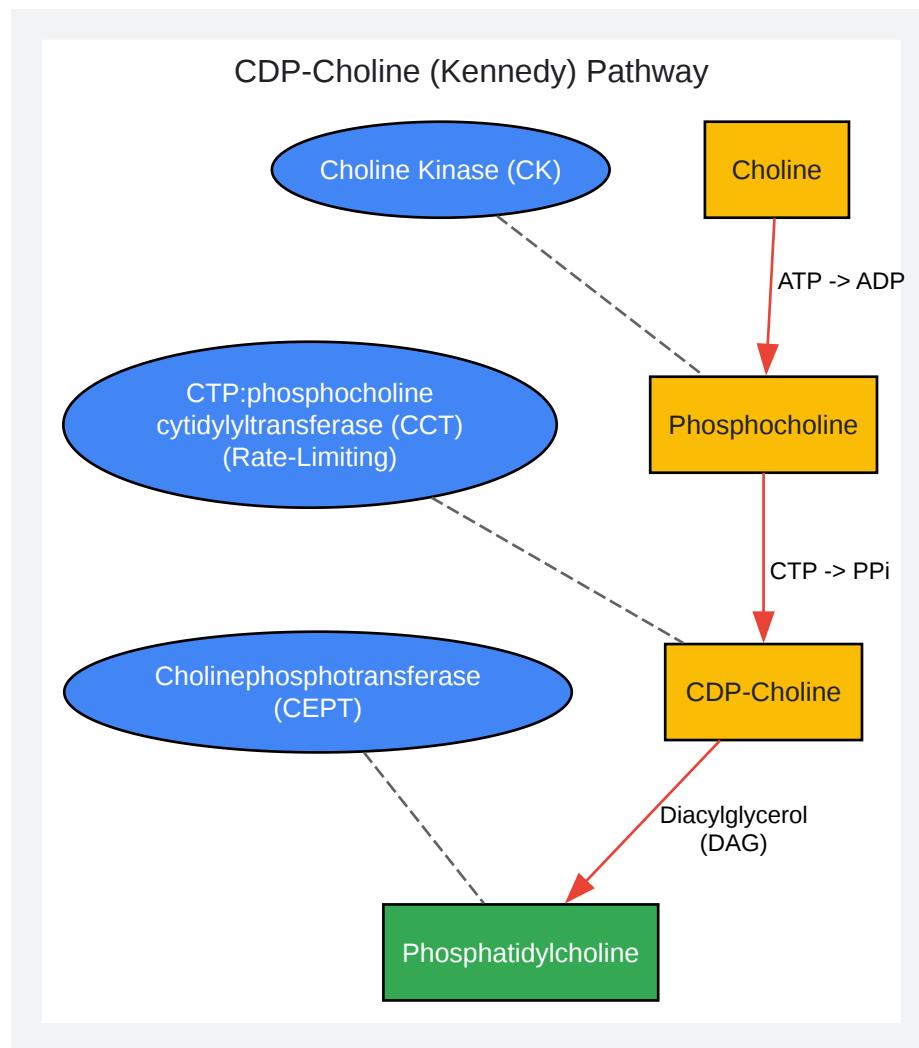
this substance "lecithin," derived from the Greek word for egg yolk, "lekithos".[2][6][7] Gobley later isolated the same substance from various other sources, including brain tissue, demonstrating its wide distribution in the animal kingdom.[1]

- 1862: Identification of Choline: Adolph Strecker, while studying the composition of bile, heated lecithin and isolated a novel nitrogenous chemical which he named "choline," from the Greek word for bile, "chole".[7][8] This was a crucial step towards elucidating the complete chemical structure of lecithin.
- 1874: The First Complete Structure: Gobley, building on his own work and Strecker's discovery of choline, proposed the first complete chemical structure for lecithin, correctly identifying its components as one molecule each of oleic acid, margaric acid (now known as heptadecanoic acid), glycerophosphoric acid, and choline.[2][7]
- 1884: Distinguishing Lecithin and Cephalin: Johann Ludwig Wilhelm Thudichum, a German biochemist, further refined the classification of these lipids. He separated two types of "phosphatides" from the brain based on their solubility in alcohol. The fraction soluble in alcohol he identified as lecithin (phosphatidylcholine), while the insoluble fraction he named "cephalin," which was later identified as primarily phosphatidylethanolamine.[6][9]

The following diagram illustrates the key milestones in the discovery of phosphatidylcholines.

[Click to download full resolution via product page](#)

Key milestones in the early history of phosphatidylcholine research.

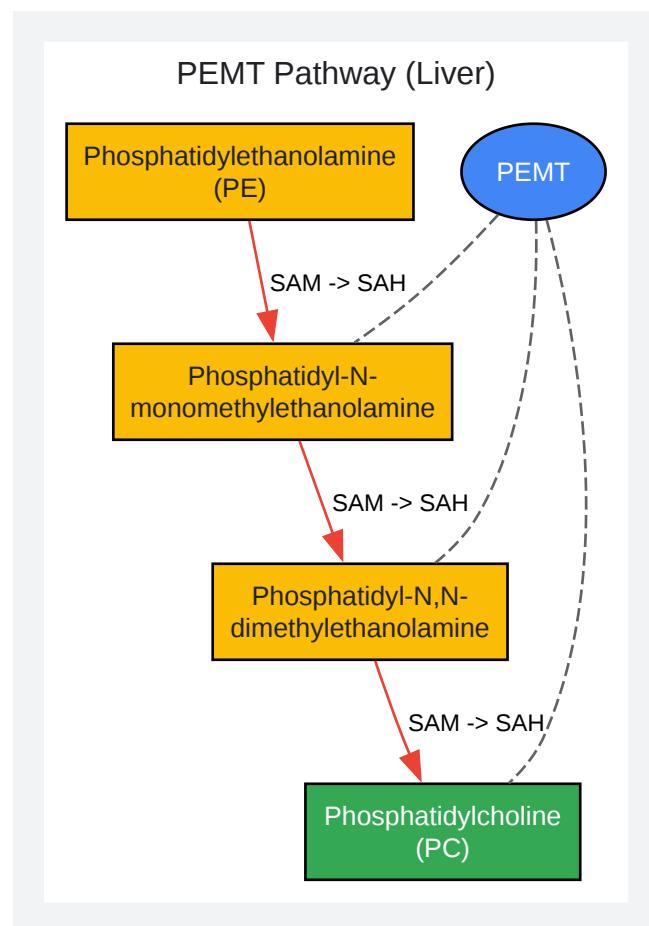

Biosynthesis of Long-Chain Phosphatidylcholines

Mammalian cells synthesize phosphatidylcholines primarily through two distinct pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

The CDP-Choline (Kennedy) Pathway

First identified by Eugene P. Kennedy in 1956, the CDP-choline pathway is the predominant mechanism for PC synthesis in all mammalian cells.[10][11] The pathway involves three key enzymatic steps:

- Choline Phosphorylation: Exogenous choline is transported into the cell and phosphorylated by choline kinase (CK) to form phosphocholine.[10]
- CDP-Choline Synthesis: The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which activates phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.[10]
- Phosphatidylcholine Synthesis: Finally, choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone to yield phosphatidylcholine.[10]

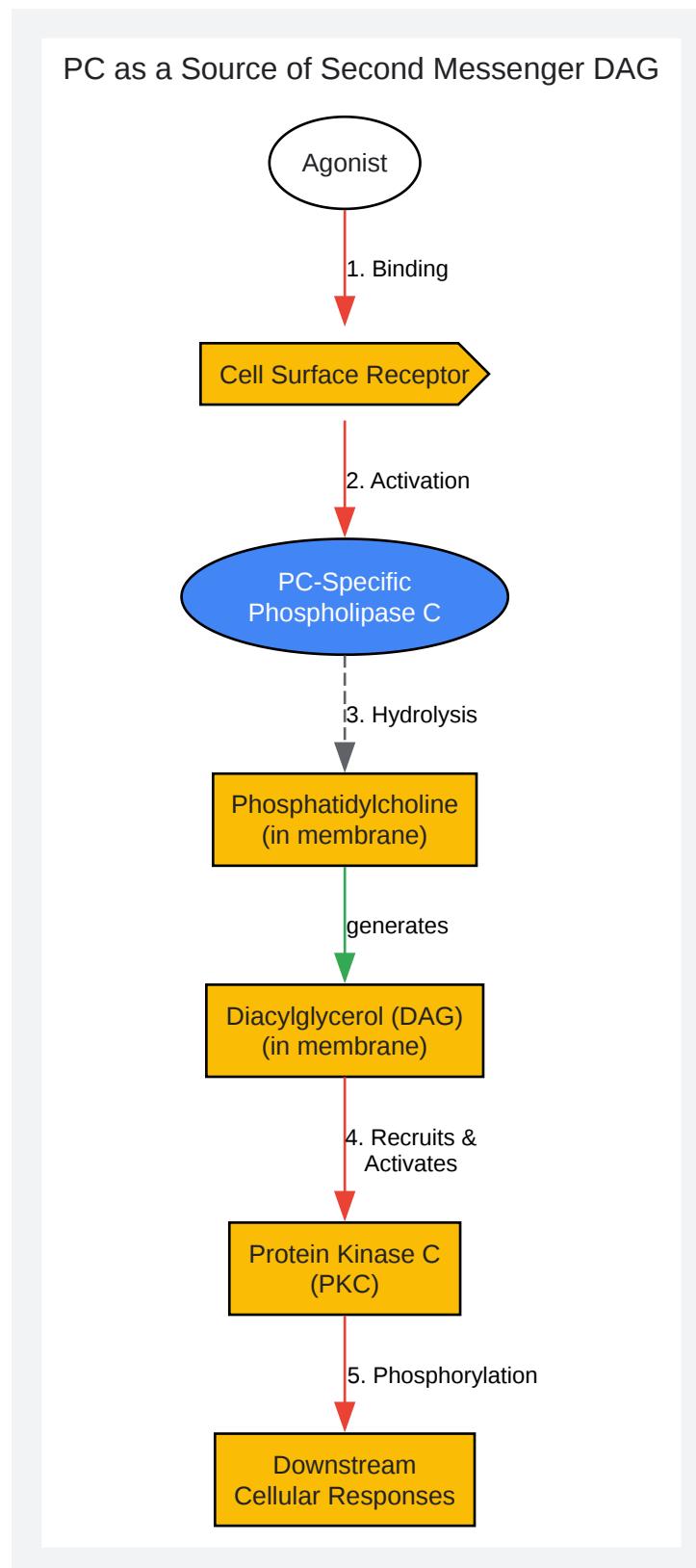


[Click to download full resolution via product page](#)

The three enzymatic steps of the Kennedy Pathway for PC synthesis.

The PEMT Pathway

In the liver, an alternative pathway exists where phosphatidylcholine is synthesized via the sequential methylation of phosphatidylethanolamine (PE).[12][13] This process is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), and uses S-adenosylmethionine (SAM) as the methyl donor.[1][13] This pathway is responsible for approximately 30% of PC synthesis in the liver and is the only endogenous pathway for de novo choline biosynthesis in mammals.[13]



[Click to download full resolution via product page](#)

The PEMT pathway converts PE to PC through three methylation steps.

Role in Cell Signaling

Phosphatidylcholines are not merely structural molecules; they are also precursors to critical second messengers. The hydrolysis of phospholipids by various phospholipase enzymes initiates intracellular signaling cascades. While the most well-known pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), a similar process can utilize PC. [9][14] PC-specific phospholipases (PC-PLC) can cleave PC to generate phosphocholine and DAG, a key activator of Protein Kinase C (PKC). [15]

[Click to download full resolution via product page](#)

Generation of the second messenger DAG from phosphatidylcholine.

Quantitative Data: Fatty Acid Composition

The functionality of phosphatidylcholines is heavily influenced by the length and saturation of their esterified fatty acids. Long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are particularly important for membrane fluidity and as precursors to signaling molecules.^{[4][16]} The tables below summarize the typical fatty acid composition of PC from various biological sources.

Table 1: Fatty Acid Composition of Egg Yolk Phosphatidylcholine

Fatty Acid	Notation	Content (%)
Myristic acid	C14:0	0.23 ^[5]
Pentadecanoic acid	C15:0	0.10 ^[5]
Palmitic acid	C16:0	~12
Oleic acid	C18:1	57.80 ^[5]
Linoleic acid	C18:2	~15
Docosahexaenoic acid (DHA)	C22:6	Variable, can be low ^[17]

Note: Data compiled from multiple sources; values are approximate.^{[5][17]} In some studies, the total unsaturated fatty acid content of egg yolk PC can range from 41.2% to 53.3%.^[17]

Table 2: Major Molecular Species of Soybean Phosphatidylcholine

Molecular Species	Fatty Acid Composition	Content (%)
(18:2-18:2)PC	Linoleic - Linoleic	34.0 ^[18]
(16:0-18:2)PC	Palmitic - Linoleic	20.8 ^[18]
(18:1-18:2)PC	Oleic - Linoleic	16.3 ^[18]
(18:0-18:2)PC	Stearic - Linoleic	3.2 ^[18]
(16:0-18:3)PC	Palmitic - Linolenic	2.8 ^[18]

Source: Adapted from ResearchGate, Fractionation of soybean phospholipids.[18]

Table 3: Common Long-Chain PUFAs in Brain and Marine PC

Fatty Acid	Notation	Common Source
Arachidonic Acid (AA)	C20:4 (n-6)	Brain, Egg Yolk[11]
Eicosapentaenoic Acid (EPA)	C20:5 (n-3)	Marine (Fish, Krill, Sea Cucumber)[11][16]

| Docosahexaenoic Acid (DHA) | C22:6 (n-3) | Marine (Fish, Krill, Squid), Brain[11][16] |

Experimental Protocols

The methodologies for studying phosphatidylcholines have evolved from classical extraction techniques to sophisticated chromatographic and mass spectrometric analyses.

Classical Isolation Protocol (Gobley, ~1846)

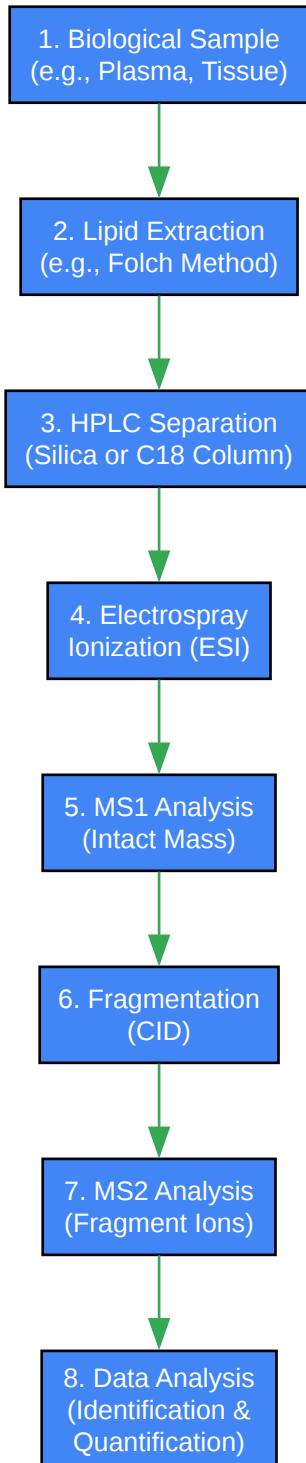
The original method used by Théodore Gobley to isolate lecithin provides historical context for early lipid chemistry.

- Dehydration: The starting material (e.g., egg yolk) was thoroughly dehydrated to remove water.[1]
- Solvent Extraction: The dried material was extracted with a hot solvent, such as boiling ether or alcohol.[1]
- Separation: The extract was evaporated, yielding an oily liquid and a viscous substance. The desired "lecithin" was separated from the oil by hot filtration, where it was retained on the filter.[1]
- Purification (Later Developments): Later methods involved neutralization with limewater to form a calcium derivative, which could be separated and then decomposed with oxalic acid to yield a purer product.

Modern Analysis of Long-Chain PC by HPLC-MS/MS

Modern analysis allows for the detailed characterization and quantification of individual molecular species of PC, including those with very-long-chain polyunsaturated fatty acids (VLC-PUFAs).^[19]

Objective: To separate, identify, and quantify long-chain PC molecular species from a biological sample (e.g., retina, plasma).


Methodology:

- Lipid Extraction: Lipids are extracted from the tissue homogenate using a solvent system like chloroform/methanol (Folch method) or hexane/isopropanol. The supernatant containing the lipids is collected.
- Chromatographic Separation: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system.
 - Column: A normal-phase silica gel column or a reverse-phase C18 column is typically used.^{[19][20]} Normal-phase chromatography separates lipid classes based on headgroup polarity.^[19]
 - Mobile Phase: A gradient elution is employed. For a silica column, this might be a gradient of hexane/isopropanol/water with an ammonium formate additive.^[19] For a C18 column, a mobile phase of methanol/water is common.^[20]
 - Flow Rate: A typical flow rate is 1 mL/min.^[20]
- Detection and Identification: The HPLC eluent is directed to an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
 - Ionization: ESI is used to generate intact molecular ions, often in both positive ($[M+H]^+$) and negative ($[M+H-CH_3]^-$) modes.
 - Mass Analysis: A high-resolution mass analyzer (e.g., Orbitrap, TOF) determines the exact mass of the parent ion, allowing for molecular formula prediction.
 - Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the parent ions. The resulting fragment ions provide structural information, including the

identity and position (sn-1/sn-2) of the fatty acyl chains.[\[19\]](#)

- Quantification: The abundance of each PC species is determined by the peak intensity or area from the mass chromatogram. Calibration curves using known standards are used for absolute quantification.[\[19\]](#)

Modern HPLC-MS/MS Workflow for PC Analysis

[Click to download full resolution via product page](#)*Workflow for the analysis of long-chain phosphatidylcholines.*

Conclusion

From its initial discovery as a curious phosphorus-containing fat in egg yolk, phosphatidylcholine has been revealed as a molecule of immense biological importance. The pioneering work of 19th-century chemists laid the foundation for understanding its structure, while 20th-century biochemists elucidated its complex biosynthetic and signaling pathways. Today, advanced analytical techniques enable researchers to probe the vast diversity of long-chain phosphatidylcholine species, linking specific fatty acid compositions to membrane dynamics, cell signaling, and disease pathology. This deep understanding continues to drive innovation in nutrition, pharmacology, and drug delivery, underscoring the enduring relevance of this foundational biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. earthwormexpress.com [earthwormexpress.com]
- 2. Long-chain polyunsaturated fatty acid-containing phosphatidylcholines predict survival rate in patients after heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of phosphatidylethanolamine N-methyltransferase-2 in aflatoxin-induced liver cancer and partial reversion of the neoplastic phenotype by PEMT transfection of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Théodore Nicolas Gobley - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 11. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of the murine gene encoding phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 15. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Egg Yolk Phospholipid Unsaturation and Its Impact on Neural Health in Alzheimer Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [discovery and history of long-chain phosphatidylcholines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145845#discovery-and-history-of-long-chain-phosphatidylcholines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com